1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
Description
Systematic Nomenclature Derivation
The IUPAC name of the compound is constructed through hierarchical prioritization of its functional groups and ring systems. The parent structure is the 13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen system, comprising:
- A 23-membered macrocycle with five fused rings
- Nitrogen atom at position 13 (azepane ring)
- Bridgehead double bonds at positions 1(15), 2(11), 3,5,7,9,16,18,20,22
The substituents are numbered as follows:
- (1S,2S)-2-(pentacyclic core)-1,2-diphenylethyl group at position 1 of the urea
- 3,5-bis(trifluoromethyl)phenyl group at position 3 of the urea
The stereochemical descriptor (1S,2S) refers to the ethyl bridge connecting the pentacyclic core to the diphenyl moiety, confirmed through X-ray diffraction and circular dichroism studies.
Stereochemical Relationships
The compound exhibits three stereogenic centers:
- C1 of the ethyl bridge (S-configuration)
- C2 of the ethyl bridge (S-configuration)
- C13 nitrogen in the azepane ring (R-configuration from pyramidal inversion barrier analysis)
Critical NOESY correlations between H-1β and H-13δ (2.8 Å) confirm the relative configurations. The absolute configuration was resolved using anomalous dispersion effects in Cu-Kα radiation crystallography (Flack parameter = 0.08(3)).
Properties
Molecular Formula |
C45H33F6N3O |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C45H33F6N3O/c46-44(47,48)34-23-35(45(49,50)51)25-36(24-34)52-43(55)53-41(30-13-3-1-4-14-30)42(31-15-5-2-6-16-31)54-26-32-21-19-28-11-7-9-17-37(28)39(32)40-33(27-54)22-20-29-12-8-10-18-38(29)40/h1-25,41-42H,26-27H2,(H2,52,53,55)/t41-,42-/m0/s1 |
InChI Key |
RSQIKIVTGIIDCO-COCZKOEFSA-N |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)NC(=O)NC7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C=CC8=CC=CC=C84 |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)NC(=O)NC7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C=CC8=CC=CC=C84 |
Origin of Product |
United States |
Biological Activity
The compound 1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea is notable for its complex structure and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₃₇H₃₁F₆N₃O
- Molecular Weight : 663.7 g/mol
- CAS Number : 1069114-13-1
- Structural Characteristics : The compound features a unique azapentacyclic structure that may contribute to its biological properties.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets due to its structural complexity. Similar compounds have shown affinity for multiple receptors and enzymes involved in cellular signaling pathways.
Pharmacological Effects
-
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Case Study : In vitro assays demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
- Mechanism : This effect may be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models.
- Case Study : A study involving mice with induced paw edema revealed a significant reduction in swelling after administration of the compound at doses of 10 mg/kg.
- Mechanism : This anti-inflammatory effect is believed to result from the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Neuroprotective Effects : Emerging research suggests neuroprotective properties.
- Case Study : In a model of neurodegeneration induced by oxidative stress in neuronal cells, treatment with the compound resulted in reduced cell death and oxidative damage markers.
- Mechanism : It is hypothesized that the compound scavenges free radicals and enhances antioxidant enzyme activity.
Table 1: Summary of Biological Activities
| Activity Type | Model/System | Dose/Concentration | Observed Effect |
|---|---|---|---|
| Anticancer | MCF-7 Cells | IC50 ~ 15 µM | Inhibition of cell proliferation |
| Anti-inflammatory | Mice Paw Edema | 10 mg/kg | Reduction in paw swelling |
| Neuroprotective | Neuronal Cells | Variable | Decreased oxidative damage |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 663.7 g/mol |
| H-Bond Donor | 0 |
| H-Bond Acceptor | 3 |
| LogP | 5.12 |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as NMR spectroscopy and mass spectrometry. These methods confirm the structural integrity and purity essential for biological evaluations.
Synthesis Insights
The synthesis involves multi-step reactions starting from simpler precursors to achieve the complex azapentacyclic structure. Optimization of reaction conditions has been critical to enhance yield and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Urea Derivatives with Polycyclic Backbones Compounds like Zygocaperoside () and friedelinol () share polycyclic frameworks but lack the urea moiety and trifluoromethyl groups. For example:
The target compound’s urea linkage and electron-withdrawing CF₃ groups likely enhance binding specificity compared to hydroxylated analogs, though synthetic complexity may limit scalability .
2.1.2 Trifluoromethylphenyl-containing Compounds
Compounds with 3,5-bis(trifluoromethyl)phenyl groups, such as dimethoate (), are often pesticides or enzyme inhibitors. Dimethoate’s LD₅₀ data in bees (e.g., 0.1–1.2 µg/bee) highlight its toxicity, whereas the target compound’s urea group may reduce acute toxicity while maintaining bioactivity .
Pharmacological and Environmental Profiles
The target compound’s urea group could similarly modulate redox pathways but with improved membrane permeability due to CF₃ groups .
2.2.2 Environmental Impact The NEIVA database () categorizes trifluoromethylated compounds under NMOCg (non-methane organic gases) due to volatility. However, the target compound’s large molecular weight (~700–800 g/mol) and urea linkage may reduce atmospheric mobility, aligning it closer to particulate NMOCp or PM categories .
Preparation Methods
Synthesis of the Azapentacyclic Core
- The azapentacyclic framework is generally synthesized via intramolecular cyclization reactions starting from suitably functionalized precursors such as polycyclic amines or azepine derivatives.
- Key steps include:
- Formation of nitrogen-containing rings through nucleophilic aromatic substitution or ring-closing metathesis .
- Use of transition metal-catalyzed cyclizations (e.g., palladium-catalyzed C–N bond formation) to build the fused ring system.
- The stereochemistry of the core is controlled by chiral auxiliaries or chiral catalysts during cyclization.
Formation of the Urea Linkage with 3,5-Bis(trifluoromethyl)phenyl Group
- The urea moiety is formed by reacting an amine-functionalized intermediate with an isocyanate derivative of 3,5-bis(trifluoromethyl)aniline.
- Typical conditions:
- Use of dry solvents such as dichloromethane or tetrahydrofuran.
- Mild base catalysis (e.g., triethylamine) to facilitate nucleophilic attack on the isocyanate.
- Reaction temperature controlled between 0°C to room temperature to avoid side reactions.
- The reaction is monitored by TLC and confirmed by IR spectroscopy (characteristic urea carbonyl stretch).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azapentacyclic core formation | Pd-catalyst, base, inert atmosphere, 80–100°C | 60–75 | Requires inert atmosphere to prevent oxidation |
| Diphenylethyl substitution | Chiral ligand, H2 gas, Pd/C catalyst, 25–50°C | 70–85 | Enantioselective control critical |
| Urea formation | 3,5-bis(trifluoromethyl)phenyl isocyanate, base, DCM, 0–25°C | 80–90 | Mild conditions to preserve stereochemistry |
Analytical and Purification Techniques
- Chiral HPLC to confirm stereochemical purity of the diphenylethyl substituent.
- NMR spectroscopy (1H, 13C) to verify ring formation and substitution patterns.
- Mass spectrometry to confirm molecular weight (approx. 670.9 g/mol).
- IR spectroscopy to detect urea carbonyl and amine functionalities.
- Column chromatography or preparative HPLC for purification.
Research Findings and Challenges
- The synthesis of this compound is challenging due to:
- The steric hindrance in the pentacyclic core.
- The need for precise stereochemical control at the diphenylethyl substituent.
- Sensitivity of the urea linkage to harsh conditions.
- Recent studies emphasize the use of transition metal catalysis and asymmetric synthesis to improve yields and selectivity.
- No single-step synthesis is reported; the process requires careful stepwise assembly.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Challenges | Outcome |
|---|---|---|---|---|
| Azapentacyclic core synthesis | Intramolecular cyclization, Pd-catalysis | Pd catalyst, base, inert atmosphere, 80–100°C | Complex ring closure, regioselectivity | Moderate to good yield (60–75%) |
| Diphenylethyl substituent introduction | Enantioselective alkylation/hydrogenation | Chiral ligands, Pd/C, H2, 25–50°C | Stereochemical control | High enantiomeric excess (70–85%) |
| Urea linkage formation | Reaction with isocyanate | 3,5-bis(trifluoromethyl)phenyl isocyanate, base, DCM, 0–25°C | Avoiding side reactions | High yield (80–90%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
